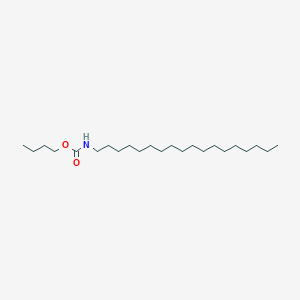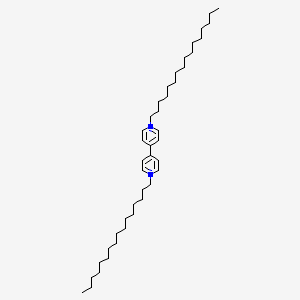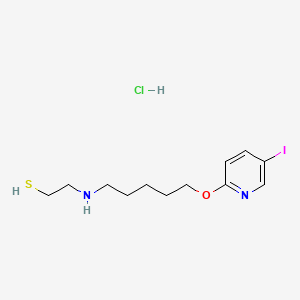
lithium;9-propan-2-ylfluoren-9-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;9-propan-2-ylfluoren-9-ide is a chemical compound with the molecular formula C16H15Li It is a lithium salt of 9-propan-2-ylfluorene, which is a derivative of fluorene
Méthodes De Préparation
The synthesis of lithium;9-propan-2-ylfluoren-9-ide typically involves the reaction of 9-propan-2-ylfluorene with a lithium reagent. One common method is the reaction of 9-propan-2-ylfluorene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Lithium;9-propan-2-ylfluoren-9-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 9-propan-2-ylfluorenone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form 9-propan-2-ylfluorene using reducing agents like lithium aluminum hydride.
Substitution: The lithium atom can be substituted with other electrophiles, such as alkyl halides, to form new derivatives of 9-propan-2-ylfluorene.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Lithium;9-propan-2-ylfluoren-9-ide has several scientific research applications, including:
Biology: The compound is used in the study of biological systems, particularly in the investigation of the effects of lithium salts on biological processes.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: The compound is used in the development of new materials, including polymers and electronic devices.
Mécanisme D'action
The mechanism of action of lithium;9-propan-2-ylfluoren-9-ide involves its interaction with various molecular targets and pathways. In biological systems, lithium ions are known to affect neurotransmitter signaling, particularly by inhibiting enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase. These interactions lead to changes in cellular signaling pathways, which can have therapeutic effects in the treatment of mood disorders and other conditions .
Comparaison Avec Des Composés Similaires
Lithium;9-propan-2-ylfluoren-9-ide can be compared with other lithium salts and fluorene derivatives. Similar compounds include:
Lithium fluoride (LiF): A simple lithium salt with different chemical properties and applications.
9-propan-2-ylfluorene: The parent compound of this compound, which lacks the lithium ion.
Lithium 9-fluorenide: Another lithium salt of a fluorene derivative, with different substituents on the fluorene ring.
Propriétés
Numéro CAS |
38026-22-1 |
|---|---|
Formule moléculaire |
C16H15Li |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
lithium;9-propan-2-ylfluoren-9-ide |
InChI |
InChI=1S/C16H15.Li/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16;/h3-11H,1-2H3;/q-1;+1 |
Clé InChI |
MUBSBGLZAFXVPV-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)[C-]1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14664004.png)
![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)




![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)



![Benzoic acid, 2-[4-[ethyl(4-methylphenyl)amino]-2-hydroxybenzoyl]-](/img/structure/B14664042.png)
![N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine](/img/structure/B14664044.png)
![1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14664049.png)
